molecular formula C24H23N7O2 B12455978 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide

Cat. No.: B12455978
M. Wt: 441.5 g/mol
InChI Key: IRNACNPHKNPFMF-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the substitution reactions.

    Substitution with Phenylamino Groups: The intermediate triazine compound is then reacted with phenylamine to introduce the phenylamino groups at the 4 and 6 positions of the triazine ring.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the substituted triazine with 4-methoxyphenylglycine to form the desired compound. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with halogen or alkyl groups replacing the phenylamino groups.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine core and phenylamino groups play a crucial role in its binding affinity and specificity. Additionally, the methoxyphenyl group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide
  • N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-hydroxyphenyl)glycinamide
  • N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethylphenyl)glycinamide

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may contribute to its specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23N7O2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N7O2/c1-33-20-14-12-19(13-15-20)26-21(32)16-25-22-29-23(27-17-8-4-2-5-9-17)31-24(30-22)28-18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,32)(H3,25,27,28,29,30,31)

InChI Key

IRNACNPHKNPFMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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